Dioctanoylglycol

Description

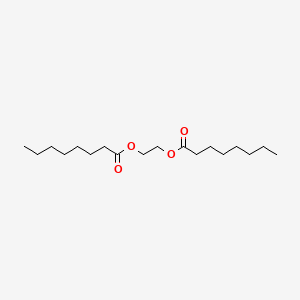

Structure

2D Structure

Properties

IUPAC Name |

2-octanoyloxyethyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O4/c1-3-5-7-9-11-13-17(19)21-15-16-22-18(20)14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNFLUQQANUSLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCCOC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54406-23-4 | |

| Record name | Polyethylene glycol dicaprylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54406-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60211771 | |

| Record name | Dioctanoyl ethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-86-1 | |

| Record name | Dioctanoyl ethylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 627-86-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dioctanoyl ethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Notes and Protocols for Dioctanoylglycol in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctanoylglycol, a synthetic diacylglycerol (DAG) analog, is a valuable tool in cell biology research. As a cell-permeable activator of Protein Kinase C (PKC), it mimics the action of endogenous DAG, a crucial second messenger in various signal transduction pathways. This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments, including its mechanism of action, recommended working concentrations, and protocols for assessing its effects on key cellular processes.

Mechanism of Action

This compound is an analog of diacylglycerol (DAG) and functions as a direct activator of Protein Kinase C (PKC) isoforms.[1] In the canonical PLC/PKC signaling pathway, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG. While IP3 triggers the release of intracellular calcium, DAG binds to the C1 domain of conventional and novel PKC isoforms, leading to their recruitment to the cell membrane and subsequent activation. This compound, being cell-permeable, bypasses the need for receptor-mediated PLC activation and directly activates PKC, initiating a cascade of downstream signaling events that regulate a wide array of cellular functions, including proliferation, differentiation, apoptosis, and neurite outgrowth.

Caption: this compound signaling pathway.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in various cell culture applications.

Table 1: Dose-Response of this compound on Cellular Processes

| Cell Line | Process Investigated | Concentration Range | Observed Effect | Reference |

| MCF-7 (Human Breast Cancer) | PKC Translocation | 10 - 100 µg/mL | Dose-dependent increase in PKC translocation to the membrane. A significant translocation of 26% was observed at 43 µg/mL after 5 minutes. | [2] |

| MCF-7 (Human Breast Cancer) | Cell Proliferation | 10 - 100 µg/mL | Dose-dependent inhibition of cell proliferation. | [2] |

| Embryonic Chicken Spinal Cord Explants | Neurite Outgrowth | 5 µM - 60 µM | Biphasic effect: 5 µM stimulated neurite outgrowth by up to 25%, while 60 µM reduced it by up to 37%. | [3] |

Table 2: Time-Course of this compound Effects

| Cell Line | Process Investigated | Concentration | Time Points | Observed Effect | Reference |

| MCF-7 (Human Breast Cancer) | PKC Translocation | 43 µg/mL | 5 min, 60 min | PKC translocation was significant at 5 minutes but returned to control levels by 60 minutes, indicating a transient effect. | [2] |

| Embryonic Chicken Neurons | Growth Cone Morphology | 30 - 60 µM | Within minutes | Rapid retraction of filopodia and protrusion of lamellipodia. | [3] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringe filter (0.2 µm)

Procedure:

-

Weighing: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound powder.

-

Dissolving: Add the appropriate volume of DMSO to achieve a stock solution concentration of 10-100 mM.

-

Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.

-

Sterilization: For optimal sterility, filter the stock solution through a 0.2 µm syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 month).

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 2: General Cell Treatment with this compound

Caption: General workflow for cell treatment.

Procedure:

-

Cell Seeding: Seed cells in the appropriate culture vessel (e.g., 96-well plate, 6-well plate, or culture dish) at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) to allow for cell attachment and recovery.

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentrations.

-

Cell Treatment: Carefully remove the existing culture medium from the cells. Gently add the medium containing the various concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).

-

Incubation: Return the cells to the incubator for the desired treatment duration. Incubation times can range from a few minutes for rapid signaling events to several hours or days for long-term studies like cell proliferation.

-

Downstream Analysis: Following incubation, proceed with the desired downstream assay (e.g., PKC activation assay, cell proliferation assay, neurite outgrowth analysis, or calcium imaging).

Protocol 3: Protein Kinase C (PKC) Activation Assay (Western Blotting for PKC Translocation)

Principle: PKC activation involves its translocation from the cytosol to the cell membrane. This can be assessed by subcellular fractionation followed by Western blotting for a specific PKC isoform.

Caption: PKC activation assay workflow.

Procedure:

-

Cell Treatment: Treat cells with this compound as described in Protocol 2 for the desired time (e.g., 5-60 minutes).

-

Subcellular Fractionation:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in a hypotonic buffer and homogenize.

-

Centrifuge the lysate at low speed to pellet nuclei and unbroken cells.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membrane fraction. The resulting supernatant is the cytosolic fraction.

-

-

Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions using a standard protein assay (e.g., BCA or Bradford assay).

-

Western Blotting:

-

Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the PKC isoform of interest.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Analysis: Quantify the band intensities for the PKC isoform in both fractions. An increase in the PKC signal in the membrane fraction relative to the cytosolic fraction in this compound-treated cells compared to control cells indicates PKC translocation and activation.

Protocol 4: Cell Proliferation Assay (e.g., using a tetrazolium-based assay)

Principle: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a low density.

-

Cell Treatment: After 24 hours, treat the cells with a range of this compound concentrations as described in Protocol 2.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Assay:

-

Add a tetrazolium-based reagent (e.g., MTT, XTT, or WST-1) to each well.

-

Incubate according to the manufacturer's instructions to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.

-

-

Measurement: Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control cells. Plot the percentage of proliferation against the this compound concentration to generate a dose-response curve.

Protocol 5: Neurite Outgrowth Assay

Principle: This assay quantifies the extent of neurite formation in neuronal cells or cell lines capable of differentiation.

Procedure:

-

Cell Seeding: Seed neuronal cells (e.g., PC12, SH-SY5Y, or primary neurons) on a suitable substrate (e.g., collagen or poly-L-lysine coated plates).

-

Cell Treatment: Treat the cells with different concentrations of this compound as described in Protocol 2. Include appropriate positive (e.g., Nerve Growth Factor) and negative controls.

-

Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth (e.g., 24-72 hours).

-

Imaging:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody.

-

Acquire images using a fluorescence microscope.

-

-

Analysis:

-

Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to measure the total length of neurites per cell and the number of neurites per cell.

-

Compare the neurite outgrowth in this compound-treated cells to control cells.

-

Protocol 6: Intracellular Calcium Imaging

Principle: This method uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration in real-time.

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips.

-

Dye Loading:

-

Wash the cells with a physiological buffer (e.g., HBSS).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Imaging:

-

Mount the dish or coverslip on a fluorescence microscope equipped for live-cell imaging.

-

Establish a baseline fluorescence reading.

-

Add this compound to the cells and record the changes in fluorescence intensity over time.

-

-

Analysis:

-

Quantify the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation wavelengths to determine the absolute calcium concentration.

-

Troubleshooting

-

Low Solubility: If this compound precipitates in the culture medium, ensure the stock solution is fully dissolved in DMSO before further dilution. Gentle warming and vortexing can help. The final DMSO concentration should be kept low.

-

Cell Toxicity: If significant cell death is observed, reduce the concentration of this compound or the incubation time. Also, verify that the final DMSO concentration is not exceeding cytotoxic levels.

-

No Effect Observed: If no cellular response is detected, increase the concentration of this compound or the incubation time. Ensure that the cell line used is responsive to PKC activation.

-

High Background in Western Blots: Optimize the blocking and washing steps in the Western blotting protocol to reduce non-specific antibody binding.

Conclusion

This compound is a potent and specific activator of PKC, making it an invaluable tool for studying a wide range of cellular processes. By following the detailed protocols and application notes provided in this document, researchers can effectively utilize this compound to investigate the intricate roles of the PKC signaling pathway in their specific cellular models. Careful optimization of concentrations and incubation times for each cell type and experimental setup is crucial for obtaining reliable and reproducible results.

References

- 1. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 3. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dioctanoylglycol in Experimental Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective use of Dioctanoylglycol (DOG), a cell-permeable analog of diacylglycerol (DAG), in various experimental settings. DOG is a valuable tool for investigating signaling pathways mediated by DAG, primarily through the activation of Protein Kinase C (PKC) and as an inhibitor of diacylglycerol kinase (DGK).

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound can vary significantly depending on the cell type and the biological process being investigated. The following table summarizes effective concentrations reported in various studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.

| Cell Type/System | Application | Effective Concentration | Incubation Time | Observed Effect |

| Embryonic Chicken Spinal Cord Explants | Neurite Outgrowth Modulation | 5 µM | Not Specified | Stimulation of neurite outgrowth[1] |

| 60 µM | Not Specified | Reduction of neurite outgrowth[1] | ||

| Murine Bone-Marrow-Derived Dendritic Cells (BMDCs) | PKC Activation | 10 µM | 1 hour | Stimulation of cells for downstream assays[2] |

| MCF-7 Human Breast Cancer Cells | PKC Translocation & Growth Inhibition | 43 µg/mL (~125 µM) | 5 minutes | Transient translocation of PKC from cytosol to particulate fraction[3] |

| 11 µg/mL (~32 µM) | Not Specified | ED50 for cell growth inhibition[4] | ||

| Guinea Pig Neutrophils | Superoxide Release | 2.0 µM | Not Specified | Near-optimal stimulation of superoxide release (inhibited by PKC antagonists)[5] |

| 7.8 µM | Not Specified | Optimal stimulation of superoxide release (partially independent of PKC)[5] |

Experimental Protocols

Protocol 1: Activation of Protein Kinase C (PKC) in Cultured Cells

This protocol describes a general method for activating PKC in cultured cells using this compound, based on methodologies for treating murine bone-marrow-derived dendritic cells and MCF-7 cells.[2][3]

Materials:

-

This compound (1,2-dioctanoyl-sn-glycerol)

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cultured cells of interest

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in sterile DMSO. A common stock concentration is 10-100 mM. Store the stock solution at -20°C. Note that DOG is unstable in solution and should be freshly diluted for each experiment.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Preparation of Working Solution: On the day of the experiment, thaw the this compound stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10 µM). Ensure thorough mixing.

-

Cell Treatment: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the medium containing the desired concentration of this compound to the cells.

-

Incubation: Incubate the cells for the desired period. For short-term activation of PKC, incubation times of 5 minutes to 1 hour are common.[2][3] For longer-term studies, such as cell proliferation assays, longer incubation periods may be necessary.

-

Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:

-

Western Blotting: To assess the phosphorylation of PKC substrates.

-

Immunofluorescence: To visualize the translocation of PKC isoforms from the cytosol to the plasma membrane.

-

Kinase Assays: To directly measure PKC activity.

-

Cell Proliferation Assays: To determine the effect of PKC activation on cell growth.

-

Protocol 2: Neurite Outgrowth Assay

This protocol is adapted from studies on embryonic chicken spinal cord explants and provides a framework for assessing the effect of this compound on neurite outgrowth.[1]

Materials:

-

This compound

-

Appropriate neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons

-

Culture medium suitable for neuronal differentiation

-

Extracellular matrix-coated culture plates (e.g., poly-L-lysine or laminin)

-

Microscope with imaging capabilities

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO as described in Protocol 1.

-

Cell Seeding: Seed neuronal cells on coated culture plates at a low density to allow for clear visualization of neurites.

-

Treatment: After cell attachment, replace the medium with differentiation medium containing various concentrations of this compound (e.g., a range from 1 µM to 60 µM). Include a vehicle control (DMSO) and a positive control if available (e.g., Nerve Growth Factor for PC12 cells).

-

Incubation: Culture the cells for a period sufficient to observe neurite outgrowth (typically 24-72 hours).

-

Imaging and Analysis: At the end of the incubation period, capture images of the cells using a microscope. Quantify neurite length and number of neurite-bearing cells using appropriate software (e.g., ImageJ with the NeuronJ plugin).

Mandatory Visualizations

Caption: Workflow for cellular experiments using this compound.

Caption: Signaling pathway activated by this compound.

References

- 1. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of MCF-7 cell growth by 12-O-tetradecanoylphorbol-13-acetate and 1,2-dioctanoyl-sn-glycerol: distinct effects on protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,2-dioctanoyl-sn-glycerol can stimulate neutrophils by different mechanisms. Evidence for a pathway that does not involve phosphorylation of the 47-kDa protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Dioctanoylglycol: A Versatile Tool for Probing Signal Transduction Pathways

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioctanoyl-sn-glycerol (Dioctanoylglycol, DOG) is a cell-permeable analog of diacylglycerol (DAG), a critical second messenger in a multitude of cellular signaling pathways. Its synthetic nature and ability to mimic endogenous DAG make it an invaluable tool for researchers studying signal transduction, particularly the activation of Protein Kinase C (PKC) and its downstream effects. This document provides detailed application notes and experimental protocols for utilizing DOG in signal transduction research, with a focus on its role in neuronal development and calcium signaling.

Principle of Action

This compound's primary mechanism of action is the activation of Protein Kinase C (PKC) isozymes. In the canonical PLC-mediated signaling cascade, DAG and Ca2+ act as co-agonists to recruit and activate classical and novel PKC isoforms at the cell membrane. By directly introducing a stable and cell-permeable form of DAG, DOG allows for the specific and controlled activation of PKC, enabling the elucidation of its downstream signaling events.

Applications in Signal Transduction Research

-

Elucidation of PKC-Dependent Signaling: DOG is widely used to study the diverse roles of PKC in cellular processes such as proliferation, differentiation, apoptosis, and secretion.

-

Investigation of Neuronal Development: As detailed in this document, DOG can be employed to investigate the complex role of PKC in neurite outgrowth, with a notable biphasic effect where low concentrations promote and high concentrations inhibit this process.[1]

-

Modulation of Intracellular Calcium: DOG has been shown to influence intracellular calcium (Ca2+) concentrations, offering a tool to study the interplay between PKC signaling and calcium homeostasis.

-

Drug Discovery and Target Validation: By activating specific signaling pathways, DOG can be used in screening assays to identify novel therapeutic agents that modulate these pathways.

Data Presentation

The following tables summarize the quantitative effects of this compound in key experimental systems.

| Cell Type | DOG Concentration (µM) | Observed Effect | Quantitative Measurement | Reference |

| Embryonic Chicken Spinal Cord Explants | 5 | Stimulation of neurite outgrowth | Up to 25% increase | [1] |

| Embryonic Chicken Spinal Cord Explants | 60 | Inhibition of neurite outgrowth | Up to 37% reduction | [1] |

| Embryonic Chicken Spinal Cord Explants | 30-60 | Alteration of growth cone morphology | Retraction of filopodia, increased protrusion of lamellipodia | [1] |

Signaling Pathways and Experimental Workflows

This compound-Induced PKC Signaling Pathway

References

Application Notes and Protocols: Utilizing Dioctanoylglycerol as an Experimental Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling, dissecting the roles of individual components is paramount to understanding complex biological processes. 1,2-Dioctanoyl-sn-glycerol (DOG or DiC8) has emerged as an invaluable tool for researchers studying signal transduction pathways. As a cell-permeable analog of diacylglycerol (DAG), an endogenous second messenger, DOG provides a reliable method for activating Protein Kinase C (PKC) and its downstream signaling cascades. These application notes provide a comprehensive guide for utilizing DOG as a positive control in experimental design, complete with detailed protocols and data presentation.

Key Properties of 1,2-Dioctanoyl-sn-glycerol:

| Property | Value | Reference |

| Molecular Formula | C19H36O5 | [1](--INVALID-LINK--) |

| Molecular Weight | 344.5 g/mol | [1](--INVALID-LINK--) |

| Solubility | - DMSO: >7 mg/mL- Ethanol: >30 mg/mL- PBS (pH 7.2): ~250 µg/mL | [1](--INVALID-LINK--) |

| Storage | Store at -20°C as a solution in an organic solvent. Aqueous solutions are not recommended for storage beyond one day. | [1](--INVALID-LINK--) |

Signaling Pathways and Experimental Workflows

Dioctanoylglycerol directly activates conventional and novel PKC isoforms by binding to their C1 domain, mimicking the action of endogenous DAG. This activation triggers a cascade of phosphorylation events that regulate a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and neurite outgrowth.

Caption: Dioctanoylglycerol signaling pathway.

The experimental workflow for utilizing DOG as a positive control typically involves treating cells with a known concentration of DOG and observing a specific PKC-dependent cellular response. This allows researchers to validate their experimental system and provides a benchmark for comparing the effects of novel compounds.

Caption: Experimental workflow using DOG as a positive control.

Data Presentation: Quantitative Effects of Dioctanoylglycerol

The following tables summarize the dose-dependent effects of DOG on various cellular processes, providing a reference for expected outcomes in your experiments.

Table 1: Dose-Dependent Effect of Dioctanoylglycerol on Neurite Outgrowth in Spinal Cord Explant Cultures

| DOG Concentration (µM) | Effect on Neurite Outgrowth | Reference |

| 5 | ~25% stimulation | [2] |

| 60 | ~37% reduction | [2] |

Table 2: Dose-Dependent Inhibition of L-type Ca2+ Current by Dioctanoylglycerol in Rat Ventricular Myocytes

| DOG Concentration (µM) | Inhibition of Peak ICa,L | Reference |

| 1 - 10 | Concentration-dependent inhibition | [3] |

| 2.2 | Half-maximum inhibitory concentration (IC50) | [3] |

Table 3: Effect of Dioctanoylglycerol on Protein Kinase C Translocation in MCF-7 Cells

| DOG Concentration | Incubation Time | PKC Translocation (%) | Reference |

| 43 µg/mL (~125 µM) | 5 minutes | 26 ± 6 | [1] |

Experimental Protocols

Protocol 1: Preparation of Dioctanoylglycerol Stock Solution

Materials:

-

1,2-Dioctanoyl-sn-glycerol (DOG)

-

Dimethyl sulfoxide (DMSO), sterile

-

Ethanol, sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Weighing: Carefully weigh the desired amount of DOG in a sterile microcentrifuge tube under a laminar flow hood to maintain sterility.

-

Dissolving: Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

-

Solubilization: Vortex the tube thoroughly until the DOG is completely dissolved. Gentle warming to 37°C may aid in solubilization.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. For immediate use, the stock solution can be kept on ice.

Note: Aqueous solutions of DOG are unstable and should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium. The final concentration of the organic solvent in the cell culture should be kept to a minimum (typically <0.1%) to avoid solvent-induced cellular effects.

Protocol 2: Western Blot Analysis of PKC Translocation

This protocol is designed to assess the translocation of PKC from the cytosol to the membrane fraction upon stimulation with DOG, a hallmark of its activation.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Dounce homogenizer or sonicator

-

Ultracentrifuge

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against the PKC isoform of interest

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and grow to the desired confluency. Treat the cells with the desired concentration of DOG (or vehicle control) for the specified time.

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer and scrape the cells.

-

Homogenize the cell lysate using a Dounce homogenizer or sonicator on ice.

-

-

Fractionation:

-

Centrifuge the lysate at 100,000 x g for 1 hour at 4°C in an ultracentrifuge.

-

The supernatant contains the cytosolic fraction.

-

The pellet contains the membrane fraction. Resuspend the pellet in an equal volume of lysis buffer.

-

-

Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions using a BCA protein assay.

-

Western Blotting:

-

Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the PKC isoform of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Analysis: Quantify the band intensities to determine the relative amount of the PKC isoform in the cytosolic and membrane fractions. An increase in the membrane-to-cytosol ratio in DOG-treated cells compared to the control indicates PKC translocation.

Protocol 3: In-Cell PKC Activity Assay

This protocol provides a method to measure the kinase activity of PKC directly in treated cells.

Materials:

-

Cultured cells in a multi-well plate

-

DOG stock solution

-

PKC activity assay kit (commercially available kits often contain a specific PKC substrate and a phosphospecific antibody)

-

Fixation and permeabilization buffers

-

Fluorescently labeled secondary antibody

-

Plate reader or fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate suitable for fluorescence detection. Treat the cells with a dose-response range of DOG concentrations for a defined period. Include vehicle-treated cells as a negative control.

-

Fixation and Permeabilization:

-

After treatment, aspirate the medium and wash the cells with PBS.

-

Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde in PBS) for 15-20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes.

-

-

Immunostaining:

-

Block non-specific binding sites with a blocking buffer provided in the assay kit.

-

Incubate the cells with a primary antibody that recognizes the phosphorylated form of a specific PKC substrate.

-

Wash the cells.

-

Incubate with a fluorescently labeled secondary antibody.

-

Wash the cells to remove unbound antibodies.

-

-

Detection and Analysis:

-

Measure the fluorescence intensity using a plate reader or capture images using a fluorescence microscope.

-

The fluorescence intensity is proportional to the level of phosphorylated PKC substrate, and thus to the PKC activity.

-

Plot the fluorescence intensity against the DOG concentration to generate a dose-response curve.

-

By following these application notes and protocols, researchers can effectively utilize Dioctanoylglycerol as a reliable positive control to investigate PKC-mediated signaling pathways and to validate novel therapeutic agents targeting these pathways.

References

- 1. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2-Dioctanoyl-sn-glycerol depresses cardiac L-type Ca2+ current: independent of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Preparation of Dioctanoylglycol (DOG) Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Dioctanoyl-rac-glycerol (Dioctanoylglycol or DOG) is a synthetic, cell-permeable analog of diacylglycerol (DAG), a critical second messenger in cellular signaling.[1] Endogenous DAG is produced by the hydrolysis of phosphatidylinositol and acts as a physiological activator of Protein Kinase C (PKC).[2] DOG mimics this effect, making it an invaluable tool for studying the PKC signaling pathway, which is implicated in numerous cellular processes including cell growth, differentiation, and apoptosis.[3][4] This document provides detailed protocols for the preparation, storage, and handling of DOG stock solutions for use in various research applications.

Physicochemical Properties and Solubility

Proper preparation of DOG stock solutions begins with an understanding of its physical and chemical characteristics.

| Property | Value | Reference |

| Synonyms | 1,2-Dioctanoyl-rac-glycerol, C8:0 DAG, DiC8 | [3][5] |

| Molecular Formula | C19H36O5 | [6] |

| Molecular Weight | 344.5 g/mol | [6] |

| Appearance | Clear, colorless oil or solid | [7] |

| Purity | ≥95% | [6] |

DOG exhibits solubility in a variety of organic solvents. The choice of solvent is critical and depends on the experimental system.

| Solvent | Solubility | Reference |

| DMSO | ≥ 7 mg/mL; Soluble to 100 mM | [1][6] |

| Ethanol | ≥ 7 mg/mL; >30 mg/mL | [1][6] |

| Dimethylformamide (DMF) | ≥ 7 mg/mL; >20 mg/mL | [1][6] |

| Acetonitrile | Supplied as a 100 mg/mL solution | [6] |

| Chloroform | Soluble | [7] |

| Methanol | Soluble | [7] |

| PBS (pH 7.2) | Approx. 250 µg/mL | [6] |

Signaling Pathway of Diacylglycerol (DAG) Analogs

DOG, as a DAG analog, activates the Protein Kinase C (PKC) pathway. This pathway is initiated by the activation of cell surface receptors, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG. While IP3 mobilizes intracellular calcium, DAG directly activates PKC at the cell membrane.[4][8]

References

- 1. glpbio.com [glpbio.com]

- 2. The protein kinase C activator L-alpha-dioctanoylglycerol: a potent stage II mouse skin tumor promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dioctanoylglycerol regulation of cytosolic Ca2+ by protein kinase C-independent mechanism in HIT T-15 islet cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. This compound | 627-86-1 [amp.chemicalbook.com]

- 8. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Cellular Uptake and Permeability of Dioctanoylglycol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctanoylglycol, also known as 1,2-dioctanoyl-sn-glycerol (diC8), is a cell-permeable analog of diacylglycerol (DAG), a critical second messenger in various cellular signaling pathways. Its ability to mimic endogenous DAG allows it to activate protein kinase C (PKC) and other DAG-effector proteins, making it a valuable tool for studying cellular processes such as proliferation, differentiation, and apoptosis. Understanding the cellular uptake and permeability of this compound is crucial for interpreting its biological effects and for its potential therapeutic applications.

These application notes provide an overview of the cellular uptake and permeability of this compound, detailed protocols for assessing these parameters, and a summary of the key signaling pathways it modulates.

Data Presentation

Table 1: Apparent Permeability Coefficients (Papp) of Reference Compounds in Caco-2 Monolayers

| Compound | Classification | Papp (x 10⁻⁶ cm/s) | Human Absorption (%) |

| Propranolol | Lipophilic, High Permeability | 20.0 | > 90 |

| Ketoprofen | Lipophilic, High Permeability | 35.0 | > 90 |

| Testosterone | Lipophilic, High Permeability | 15.0 | > 90 |

| Mannitol | Hydrophilic, Low Permeability | 0.2 | < 10 |

| Furosemide | Hydrophilic, Low Permeability | 0.5 | < 10 |

Note: The data presented in this table are compiled from various sources for illustrative purposes. Actual values may vary depending on experimental conditions.

Experimental Protocols

To determine the cellular uptake and permeability of this compound, the following detailed experimental protocols are recommended.

Protocol 1: Cellular Uptake Assay

This protocol is designed to quantify the amount of this compound taken up by cultured cells over time.

Materials:

-

Cultured cells (e.g., HeLa, MCF-7, or a cell line relevant to the research)

-

This compound

-

Radiolabeled [³H]this compound or a fluorescently labeled analog

-

Cell culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., RIPA buffer)

-

Scintillation cocktail (for radiolabeled compound) or fluorescence plate reader

-

Protein assay kit (e.g., BCA assay)

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.

-

Compound Preparation: Prepare a stock solution of this compound and the labeled tracer in a suitable solvent (e.g., DMSO). Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations.

-

Initiation of Uptake: Remove the existing medium from the cells and wash once with warm PBS. Add the medium containing this compound to each well to initiate the uptake.

-

Incubation: Incubate the cells at 37°C for various time points (e.g., 5, 15, 30, 60 minutes). To determine non-specific binding and uptake, include a control group incubated at 4°C.

-

Termination of Uptake: To stop the uptake, aspirate the medium and immediately wash the cells three times with ice-cold PBS.

-

Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 30 minutes.

-

Quantification:

-

For Radiolabeled Compound: Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

For Fluorescently Labeled Compound: Transfer the cell lysate to a black 96-well plate and measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

-

-

Protein Quantification: Use a portion of the cell lysate to determine the total protein concentration using a standard protein assay.

-

Data Analysis: Normalize the measured radioactivity or fluorescence to the protein concentration for each sample. The cellular uptake can be expressed as pmol or ng of compound per mg of total cell protein.

Protocol 2: Caco-2 Permeability Assay

This assay is the gold standard for predicting the intestinal permeability of a compound.[1][2][3][4]

Materials:

-

Caco-2 cells (passage 25-40)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

-

Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

-

This compound

-

Lucifer yellow (as a marker for monolayer integrity)

-

LC-MS/MS system for quantification

Procedure:

-

Caco-2 Monolayer Culture:

-

Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

-

-

Monolayer Integrity Test:

-

Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. Monolayers with TEER values > 250 Ω·cm² are typically used for the assay.

-

Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. The Papp of Lucifer yellow should be < 1.0 x 10⁻⁶ cm/s.

-

-

Permeability Experiment (Apical to Basolateral - A to B):

-

Wash the Caco-2 monolayers with pre-warmed HBSS (pH 7.4).

-

Add HBSS (pH 6.5) containing the test concentration of this compound to the apical (upper) chamber.

-

Add fresh HBSS (pH 7.4) to the basolateral (lower) chamber.

-

Incubate the plate at 37°C with gentle shaking.

-

At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

-

-

Permeability Experiment (Basolateral to Apical - B to A):

-

To assess active efflux, perform the transport experiment in the reverse direction by adding the compound to the basolateral chamber and sampling from the apical chamber.

-

-

Sample Analysis:

-

Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where:

-

dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).

-

A is the surface area of the membrane (cm²).

-

C₀ is the initial concentration of the compound in the donor chamber (µmol/cm³).

-

-

Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

-

Signaling Pathways and Visualizations

This compound, as a diacylglycerol analog, primarily functions by activating Protein Kinase C (PKC). This activation triggers a cascade of downstream signaling events that regulate a multitude of cellular functions.

Protein Kinase C (PKC) Activation Pathway

Upon entering the cell, this compound mimics endogenous diacylglycerol. It binds to the C1 domain of conventional and novel PKC isoforms, causing a conformational change that relieves autoinhibition and activates the kinase. Activated PKC then phosphorylates a wide array of substrate proteins on serine and threonine residues, leading to diverse cellular responses.

References

- 1. The diacylglycerol analogue, 1,2-sn-dioctanoylglycerol, induces an increase in cytosolic free Ca2+ and cytosolic acidification of T lymphocytes through a protein kinase C-independent process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of dioctanoylglycerol by isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Dioctanoylglycol Technical Support Center: Troubleshooting Insolubility

This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming insolubility issues encountered with Dioctanoylglycol compounds. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges during experimental workflows.

Clarification of "this compound" Terminology

It is crucial to first distinguish between two compounds that are sometimes referred to as "this compound":

-

1,2-Dioctanoyl-sn-glycerol (DOG) (CAS 60514-48-9): A cell-permeable analog of diacylglycerol (DAG) that acts as a potent activator of Protein Kinase C (PKC).

-

This compound / Ethylene glycol dioctanoate (CAS 627-86-1): An inhibitor of diacylglycerol kinase (DGK).

Insolubility issues can arise with both compounds, and the appropriate troubleshooting strategy depends on the specific molecule being used.

Part 1: Troubleshooting 1,2-Dioctanoyl-sn-glycerol (PKC Activator) Insolubility

Frequently Asked Questions (FAQs)

Q1: My 1,2-Dioctanoyl-sn-glycerol (DOG) is not dissolving in my aqueous buffer (e.g., PBS). What should I do?

A1: 1,2-Dioctanoyl-sn-glycerol has very low solubility in aqueous buffers alone. It is recommended to first prepare a concentrated stock solution in an organic solvent.

Q2: What is the best organic solvent for preparing a 1,2-Dioctanoyl-sn-glycerol stock solution?

A2: Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used solvents. The choice of solvent may depend on the downstream application and cellular tolerance. For cell culture experiments, DMSO is a frequent choice.

Q3: I've dissolved 1,2-Dioctanoyl-sn-glycerol in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?

A3: This is a common issue due to the poor miscibility of the lipid in the aqueous medium. Here are some troubleshooting steps:

-

Final Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is as low as possible (typically ≤ 0.5%) to minimize cytotoxicity and precipitation.

-

Working Solutions: Prepare intermediate dilutions of your stock solution in a solvent that is more compatible with your aqueous medium, if possible.

-

Method of Addition: Add the 1,2-Dioctanoyl-sn-glycerol stock solution to the cell culture medium dropwise while vortexing or gently swirling the medium to facilitate dispersion.

-

Sonication: Briefly sonicating the final solution can help to create a more uniform suspension.

-

Temperature: Gently warming the culture medium to 37°C before adding the compound can improve solubility.

Q4: What are the visual signs of 1,2-Dioctanoyl-sn-glycerol insolubility in my experiment?

A4: Signs of insolubility include:

-

A cloudy or milky appearance of the solution.

-

Visible precipitate or crystals.

-

An oily film on the surface of the medium.

-

Droplets adhering to the walls of the culture vessel.

Quantitative Solubility Data for 1,2-Dioctanoyl-sn-glycerol

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | >20 mg/mL | [1][2][3] |

| Dimethyl sulfoxide (DMSO) | >7 mg/mL | [1][2][3] |

| Ethanol | >30 mg/mL | [1][2][3] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Approximately 250 µg/mL | [4] |

Experimental Protocol: Preparation of 1,2-Dioctanoyl-sn-glycerol for Cell Culture

Objective: To prepare a working solution of 1,2-Dioctanoyl-sn-glycerol for treating cells in culture.

Materials:

-

1,2-Dioctanoyl-sn-glycerol

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

-

Pre-warmed cell culture medium

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Prepare a Concentrated Stock Solution:

-

Aseptically weigh out the desired amount of 1,2-Dioctanoyl-sn-glycerol.

-

Dissolve it in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mg/mL). Ensure the compound is completely dissolved by vortexing. This stock solution can be stored at -20°C for several months.[5]

-

-

Prepare a Working Solution:

-

On the day of the experiment, thaw the stock solution at room temperature.

-

Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.

-

Pre-warm the required volume of cell culture medium to 37°C.

-

While gently vortexing the pre-warmed medium, add the calculated volume of the stock solution dropwise. This gradual addition is critical to prevent immediate precipitation.

-

-

Ensure Solubilization:

-

Visually inspect the working solution for any signs of precipitation.

-

If cloudiness or precipitate is observed, briefly sonicate the solution in a water bath sonicator for 1-2 minutes.

-

Use the working solution immediately after preparation for best results. It is not recommended to store aqueous solutions of 1,2-Dioctanoyl-sn-glycerol for more than a day.[4]

-

Signaling Pathway: PKC Activation by 1,2-Dioctanoyl-sn-glycerol

Part 2: Troubleshooting this compound (DGK Inhibitor) Insolubility

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound (Ethylene glycol dioctanoate) soluble?

A1: this compound is soluble in organic solvents such as chloroform, methanol, DMSO, and DMF. It is practically insoluble in water.

Q2: I am performing an in vitro enzyme assay with a purified diacylglycerol kinase. How should I prepare the this compound inhibitor solution?

A2: For enzyme assays, it is critical to avoid solvents that may interfere with enzyme activity. A common approach is to prepare a concentrated stock in DMSO and then dilute it into the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) and consistent across all experimental conditions, including controls.

Q3: Can I use sonication to dissolve this compound in my assay buffer?

A3: Yes, after diluting the organic stock solution into the assay buffer, brief sonication can help to disperse the inhibitor and improve its apparent solubility.

Quantitative Solubility Data for this compound (Ethylene glycol dioctanoate)

| Solvent | Solubility |

| Chloroform | Soluble |

| Methanol | Soluble |

| DMSO | Soluble to 100 mM |

| Water | Practically Insoluble |

Experimental Protocol: Preparation of this compound for an Enzyme Assay

Objective: To prepare a solution of this compound for use as an inhibitor in a diacylglycerol kinase (DGK) enzyme assay.

Materials:

-

This compound (Ethylene glycol dioctanoate)

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

-

Assay buffer (specific to the DGK enzyme)

-

Vortex mixer

Procedure:

-

Prepare a High-Concentration Stock Solution:

-

Dissolve this compound in anhydrous DMSO to a concentration of 100 mM. Ensure complete dissolution by vortexing.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Prepare Serial Dilutions:

-

From the 100 mM stock, prepare a series of dilutions in DMSO to cover the desired concentration range for your inhibition assay.

-

-

Addition to the Assay:

-

Add a small, consistent volume of each DMSO dilution (or DMSO alone for the vehicle control) to the respective assay wells containing the assay buffer and enzyme. The final concentration of DMSO should be kept constant and at a level that does not affect enzyme activity (typically ≤ 1%).

-

Briefly mix the plate or tubes to ensure uniform distribution of the inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate (diacylglycerol) to start the reaction.

-

Signaling Pathway: Inhibition of DGK by this compound

General Troubleshooting Workflow for Insolubility

References

- 1. researchgate.net [researchgate.net]

- 2. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. Activation of Protein Kinase C Isoforms & Its Impact on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Dioctanoylglycol (DOG) Incubation Time for Cell Assays

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Dioctanoylglycol (DOG) incubation time in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DOG) and what is its primary mechanism of action in cell assays?

A1: 1,2-Dioctanoyl-sn-glycerol (DOG) is a cell-permeable analog of diacylglycerol (DAG), a crucial second messenger in various cellular signaling pathways. Its primary mechanism of action is the activation of Protein Kinase C (PKC). By mimicking endogenous DAG, DOG can induce the translocation of PKC from the cytosol to the cell membrane, leading to its activation and the subsequent phosphorylation of downstream target proteins.

Q2: What is the optimal incubation time for DOG in cell assays?

A2: The optimal incubation time for DOG is highly dependent on the specific cell type, the concentration of DOG used, and the biological endpoint being measured (e.g., PKC activation, cell proliferation, apoptosis).

-

Short-term incubation (minutes to 1 hour): This is typically sufficient for observing rapid signaling events like PKC translocation and activation. In MCF-7 human breast cancer cells, a significant translocation of PKC occurs within the first few minutes of treatment, with the effect being transient and returning to control levels after 60 minutes.[1]

-

Intermediate-term incubation (1 to 24 hours): This timeframe is often used to study the effects of DOG on gene expression, cell cycle progression, and early apoptotic events.

-

Long-term incubation (24 to 72 hours or more): Longer incubation periods are generally required to assess endpoints such as cell proliferation, cytotoxicity, and terminal differentiation. However, due to the transient nature of DOG's direct effects and its metabolism by cells, prolonged incubation may lead to complex and indirect consequences.

Q3: What are the typical working concentrations for DOG?

A3: DOG exhibits concentration-dependent effects, and it is crucial to determine the optimal concentration for your specific cell line and assay.

-

Low concentrations (0.5 - 10 µM): Often used to stimulate specific signaling pathways and cell proliferation. For instance, a low dose of 5 µM has been shown to stimulate neurite outgrowth.[2]

-

High concentrations (12.5 - 100 µM or higher): Can lead to different, sometimes opposite, cellular responses, including inhibition of cell proliferation and induction of apoptosis. Higher concentrations (30-60 µM) have been observed to cause significant changes in growth cone morphology.[2] It is important to note that at concentrations ≥ 12.5 µM, DOG can induce cytosolic acidification independent of PKC activation in T lymphocytes.[3]

Q4: How should I prepare and store DOG stock solutions?

A4: DOG is typically supplied as an oil or in a solvent like acetonitrile. To prepare a stock solution, it can be dissolved in an organic solvent such as DMSO, ethanol, or dimethyl formamide. The solubility in these solvents is approximately 7 mg/mL. For cell-based assays, it is recommended to make further dilutions of the stock solution into aqueous buffers or cell culture medium immediately before use. Ensure the final concentration of the organic solvent in your experiment is minimal, as it can have its own physiological effects. Aqueous solutions of DOG are not stable and it is not recommended to store them for more than a day. For long-term storage, it is best to store the stock solution at -20°C or below.

Troubleshooting Guides

Issue 1: Inconsistent or no response to DOG treatment.

| Possible Cause | Troubleshooting Step |

| Degraded DOG | Ensure proper storage of DOG stock solution at -20°C or below. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |

| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of DOG for your specific cell line and assay. Remember that DOG can have biphasic effects. |

| Incorrect Incubation Time | Optimize the incubation time based on the expected kinetics of the cellular response. For rapid signaling events, use short incubation times (minutes). For proliferation or apoptosis, longer incubation times (hours to days) may be necessary. |

| Cell Confluence | The confluency of your cell culture can impact the cellular response to stimuli. Standardize the cell seeding density and confluency at the time of treatment to ensure reproducibility. |

| Cell Line Specificity | The expression levels of PKC isozymes and other signaling components can vary between cell lines, leading to different sensitivities to DOG. Confirm the expression of relevant PKC isoforms in your cell line. |

Issue 2: High levels of cell death or cytotoxicity observed.

| Possible Cause | Troubleshooting Step |

| DOG concentration is too high | Reduce the concentration of DOG. High concentrations can be toxic to some cell lines. Perform a toxicity assay (e.g., LDH release) to determine the cytotoxic threshold of DOG for your cells. |

| Prolonged incubation | For long-term experiments, the transient nature of DOG's action may be followed by secondary, potentially toxic effects. Consider shorter incubation times or repeated, intermittent dosing. |

| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic level for your cells (typically <0.1-0.5%). |

Issue 3: Results are not reproducible.

| Possible Cause | Troubleshooting Step |

| Variability in cell culture conditions | Maintain consistent cell culture practices, including media composition, serum percentage, passage number, and incubator conditions (temperature, CO2, humidity). |

| Inconsistent DOG preparation | Prepare fresh dilutions of DOG for each experiment from a well-maintained stock solution. Vortex the stock solution before making dilutions. |

| Assay variability | Ensure all steps of your experimental protocol are performed consistently. Use appropriate positive and negative controls in every experiment. |

Data Presentation

Table 1: Recommended Incubation Times and Concentrations of this compound for Various Cell Assays

| Cell Assay | Cell Type Example | DOG Concentration Range | Typical Incubation Time | Reference |

| PKC Translocation | MCF-7 | 43 µg/mL (~125 µM) | 5 - 60 minutes | [1] |

| Cell Proliferation (Inhibition) | MCF-7 | 10 - 100 µg/mL (~29 - 290 µM) | 24 - 72 hours | [1] |

| Neurite Outgrowth (Stimulation) | Embryonic Chicken Spinal Cord Explants | 5 µM | Not specified | [2] |

| Neurite Outgrowth (Inhibition) | Embryonic Chicken Spinal Cord Explants | 60 µM | Not specified | [2] |

| Cytosolic pH and Ca2+ Changes | T Lymphocytes | 0.5 - 2.5 µM (alkalinization) ≥12.5 µM (acidification) | Minutes | [3] |

Experimental Protocols

Protocol 1: Optimizing DOG Incubation Time for a Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

DOG Preparation: Prepare a series of DOG dilutions in your complete cell culture medium. It is advisable to perform a dose-response experiment first (e.g., 0.1, 1, 10, 50, 100 µM) to identify a suitable concentration range.

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of DOG. Include a vehicle control (medium with the same concentration of solvent used to dissolve DOG).

-

Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).

-

MTT Assay:

-

At each time point, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

After incubation, add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot the results to determine the optimal incubation time and concentration for your desired effect on cell proliferation.

Protocol 2: Assessing PKC Activation via Western Blotting for Phosphorylated Substrates

-

Cell Culture and Treatment: Plate your cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of DOG for various short time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for a phosphorylated downstream target of PKC (e.g., phospho-MARCKS).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein) to determine the fold change in protein phosphorylation at different incubation times.

Mandatory Visualization

Caption: this compound (DOG) signaling pathway.

Caption: Experimental workflow for optimizing DOG incubation time.

Caption: Troubleshooting logic for inconsistent DOG results.

References

- 1. MARCKS affects cell motility and response to BTK inhibitors in CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Myristoylated Alanine-Rich C Kinase Substrate Phosphorylation Site Domain in Lung Cancer. Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Short-Term Evaluation of Cellular Fate in an Ovine Bone Formation Model - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Dioctanoylglycol Stability and Degradation in Solution

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Dioctanoylglycol in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses in research?

This compound, also known as ethylene glycol dioctanoate, is a diacylglycerol (DAG) analog. In research, it is primarily used as a specific inhibitor of diacylglycerol kinase (DGK).[1][2][3] By inhibiting DGK, it prevents the conversion of DAG to phosphatidic acid, leading to an accumulation of DAG and subsequent activation of protein kinase C (PKC).

Q2: What are the typical solvents for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) up to 100 mM.[1][4] It is also soluble in other organic solvents such as ethanol and DMF.[2] For use in aqueous solutions for cell culture or other biological assays, it is common practice to first dissolve it in a water-miscible organic solvent like DMSO to create a stock solution, which is then further diluted in the aqueous medium.

Q3: What are the main factors that can cause the degradation of this compound in solution?

As an ester, this compound is susceptible to degradation through several mechanisms, primarily hydrolysis. The main factors influencing its stability are:

-

pH: The ester linkages are prone to hydrolysis, which can be catalyzed by both acids and bases.[5] Generally, the stability of esters is lowest at acidic and alkaline pH and highest at a neutral pH (around 4-8).[5]

-

Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis.[6]

-

Presence of Water: As a reactant in hydrolysis, the presence of water is necessary for this degradation pathway.

-

Enzymes: In biological systems, esterases can enzymatically hydrolyze the ester bonds.[7][8]

-

Light: Although less common for simple esters, prolonged exposure to high-energy light (photodegradation) can potentially contribute to degradation.[6][7]

-

Oxygen: Oxidative degradation can occur, although the ester functional groups themselves are not highly susceptible.[6][7]

Q4: How should I store this compound solutions to ensure stability?

For optimal stability, stock solutions of this compound in an anhydrous organic solvent such as DMSO should be stored at -20°C or -80°C.[2] When preparing aqueous working solutions, it is recommended to do so immediately before use. If short-term storage of aqueous solutions is necessary, they should be kept on ice to minimize hydrolysis.

Troubleshooting Guides

| Problem | Potential Cause | Troubleshooting Steps |

| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in the working solution. | 1. Prepare fresh working solutions for each experiment from a frozen stock. 2. Check the pH of your aqueous medium. Extreme pH values will accelerate hydrolysis. If possible, buffer the solution to a neutral pH. 3. Minimize the time between preparing the working solution and its use in the experiment. 4. Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller, single-use volumes. |

| Precipitation of this compound in aqueous solution. | Low aqueous solubility of this compound. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and sufficient to maintain solubility. 2. Vortex or sonicate the solution briefly after diluting the stock solution into the aqueous medium to aid in dissolution. 3. Consider using a surfactant or other solubilizing agent, but verify its compatibility with your experimental setup. |

| Visible changes in the appearance of the stock solution (e.g., color change, cloudiness). | Potential degradation or contamination of the stock solution. | 1. Discard the stock solution and prepare a new one from solid this compound. 2. Ensure the solvent used is anhydrous to prevent hydrolysis during storage. |

Experimental Protocols

To assess the stability of this compound under specific experimental conditions, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and monitoring its degradation over time.

Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method Development

A stability-indicating HPLC method is crucial for separating the intact this compound from its potential degradation products.

-

Column Selection: A reversed-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is recommended to ensure the separation of compounds with varying polarities.

-

Detection: A UV detector is commonly used. The wavelength of detection should be optimized for this compound. If the compound lacks a strong chromophore, an alternative detector such as a charged aerosol detector (CAD) or a mass spectrometer (MS) may be necessary.

-

Method Validation: The method should be validated for specificity, linearity, accuracy, and precision according to established guidelines.

Protocol: Forced Degradation Study

-

Preparation of Solutions: Prepare solutions of this compound in the desired solvent system (e.g., aqueous buffers at different pH values).

-

Stress Conditions:

-

Acidic Hydrolysis: Incubate the solution in the presence of a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

-

Alkaline Hydrolysis: Incubate the solution in the presence of a dilute base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose the solution to elevated temperatures (e.g., 60-80°C).

-

Photodegradation: Expose the solution to a light source (e.g., a photostability chamber) as per ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the percentage of this compound remaining and the formation of any degradation products.

Data Presentation

The results of a forced degradation study can be summarized in the following table.

Table 1: Summary of Forced Degradation of this compound

| Stress Condition | Time (hours) | This compound Remaining (%) | Degradation Products (Peak Area %) |

| 0.1 N HCl, 60°C | 0 | 100 | 0 |

| 2 | |||

| 4 | |||

| 8 | |||

| 24 | |||

| 0.1 N NaOH, 25°C | 0 | 100 | 0 |

| 2 | |||

| 4 | |||

| 8 | |||

| 24 | |||

| 3% H₂O₂, 25°C | 0 | 100 | 0 |

| 2 | |||

| 4 | |||

| 8 | |||

| 24 | |||

| 80°C | 0 | 100 | 0 |

| 2 | |||

| 4 | |||

| 8 | |||

| 24 | |||

| Photostability | 0 | 100 | 0 |

| 2 | |||

| 4 | |||

| 8 | |||

| 24 |

Visualizations

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. jetir.org [jetir.org]

- 3. journals.ekb.eg [journals.ekb.eg]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Validated Stability-Indicating HPLC-DAD Method for the Simultaneous Determination of Diclofenac Sodium and Diflunisal in Their Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 627-86-1 [amp.chemicalbook.com]

Technical Support Center: Preventing Dioctanoylglycol Precipitation in Media

For researchers, scientists, and drug development professionals utilizing Dioctanoylglycol in their experiments, preventing its precipitation in aqueous cell culture media is critical for obtaining accurate and reproducible results. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address this common challenge.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in your cell culture medium can manifest as visible crystalline particles, a cloudy appearance, or a thin film at the bottom of the culture vessel. This can adversely affect your experiments by altering the effective concentration of the compound and potentially inducing cellular stress. The following guide provides a systematic approach to identify and resolve these issues.

Immediate Precipitation Upon Addition to Media

If you observe precipitation immediately after adding the this compound stock solution to your cell culture medium, consider the following causes and solutions:

| Potential Cause | Recommended Solution |

| Concentration Exceeds Solubility | The final concentration of this compound in the media is too high. Decrease the final working concentration. |

| Improper Mixing | The concentrated stock solution was not dispersed quickly enough in the aqueous media. Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling. |

| Solvent Shock | The abrupt change in solvent environment from a high concentration of organic solvent (e.g., DMSO) to the aqueous media causes the compound to fall out of solution. Prepare an intermediate dilution in media or PBS before the final dilution. |

| Low Temperature of Media | Adding a concentrated stock to cold media can decrease the solubility of lipophilic compounds. Always pre-warm your cell culture media to 37°C before adding this compound. |

Precipitation Over Time

If precipitation occurs after a period of incubation, the following factors may be involved:

| Potential Cause | Recommended Solution |

| Temperature Fluctuations | Repeated warming and cooling of the media can lead to precipitation. Maintain a stable temperature in your incubator and avoid frequent removal of your culture vessels. |